molecular formula C₁₆H₂₆N₂O₂ B1145334 1,7-Diacetamido-3,5-dimethyladamantane CAS No. 14931-70-5

1,7-Diacetamido-3,5-dimethyladamantane

Cat. No. B1145334
CAS RN: 14931-70-5
M. Wt: 278.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of adamantane derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 1,3-dimethyladamantane, a related compound, demonstrated a total yield of 66.9% using AlCl3 as a catalyst at 70 ℃ for 1 hour, starting from perhydroacenaphthene, which is obtained by the hydrogenation of acenaphthene with Pd/C as a catalyst. This process underscores the complex but efficient strategies employed to create substituted adamantanes (Kong Li-chun, 2006).

Molecular Structure Analysis

The adamantane structure is known for its rigidity and high symmetry, which significantly influence the physical and chemical properties of its derivatives. Studies on 1,3-dimethyladamantane using IR and Raman spectroscopy, alongside proton spin–lattice relaxation time measurements, have provided insights into the order–disorder phase transitions, internal vibrational modes, and molecular motion barriers, highlighting the complex interplay between structure and dynamics in adamantane derivatives (Yining Huang, D. Gilson, I. Butler, 1991).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the study on the hydrolytic reaction of 1-acetamido-3,5-dimethyladamantane under optimal conditions (alkaline, high temperature) achieved a product yield of 92.5%, showcasing the compound's reactivity and the conditions under which it can be manipulated (Feng Yong-bin, 2005).

Physical Properties Analysis

The physical properties of adamantane derivatives, including melting points, solubility, and phase behavior, are closely tied to their molecular structure. The order–disorder phase transition in 1,3-dimethyladamantane, as revealed by spectroscopic studies, provides a window into understanding the physical properties of these compounds, including thermal behavior and phase transitions (Yining Huang, D. Gilson, I. Butler, 1991).

Chemical Properties Analysis

The chemical properties of 1,7-Diacetamido-3,5-dimethyladamantane, such as reactivity towards nucleophiles, electrophiles, and radicals, can be inferred from studies on related compounds. The synthesis and properties of organosoluble polyimides based on novel fluorene-ring containing diacetamido-diamine highlight the reactive and adaptable nature of adamantane derivatives in chemical synthesis (M. Ghaemy, Mohammad Barghamadi, 2009).

Safety And Hazards

Safety data sheets recommend using personal protective equipment, avoiding dust formation, and avoiding breathing vapours, mist, or gas when handling 1,7-Diacetamido-3,5-dimethyladamantane .

properties

IUPAC Name

N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQGNHPUFDAVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diacetamido-3,5-dimethyladamantane

Synthesis routes and methods

Procedure details

1-Acetamido-3,5-dimethyladamantane (2) (10 g) was added slowly to concentrated sulfuric acid (120 mL) cooled to 0° C. in a salt-ice bath. The solution was stirred at 0° C. for 1 h. Acetonitrile (23 mL) was then added dropwise. The reaction mixture was stirred at 0° C. for 2 h, and then at room temperature for 1 h. The reaction mixture was poured into ice-water. Saturated sodium hydroxide solution was added with cooling. The precipitate (dark solid) was filtered, and discarded. The off-white solid was collected by filtration. Recrystallization afforded 3 as a white solid (6.3 g).
Quantity
10 g
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Reaction Step One
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120 mL
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reactant
Reaction Step One
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ice water
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four
Name

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